Established Synthetic Utility for 3-Deazauridine Carbocyclic Nucleoside Analogs Versus 4-Unsubstituted and 4-Aryl Analogs
The 4-(2-furyl) derivative has been explicitly employed as a precursor for condensed pyridinethione carbocyclic nucleosides related to 3-deazauridine, a known CTP synthetase inhibitor with antitumor activity [1]. In contrast, the unsubstituted 2-thioxo-tetrahydroquinoline-3-carbonitrile (CAS 112629-69-3) and simple 4-aryl analogs primarily serve as intermediates for thieno[2,3-b]quinoline synthesis rather than nucleoside construction [2]. This synthetic divergence is attributed to the electronic influence of the 2-furyl group on the thioxo moiety's reactivity toward glycosyl donors.
| Evidence Dimension | Synthetic application (nucleoside precursor vs. thienoquinoline intermediate) |
|---|---|
| Target Compound Data | Precursor for 3-deazauridine carbocyclic nucleosides (glycosylation with α-bromoglucose tetraacetate) |
| Comparator Or Baseline | Unsubstituted analog (CAS 112629-69-3): primarily S-alkylated to thienotetrahydroquinolines; no reported nucleoside glycosylation |
| Quantified Difference | Qualitative difference in synthetic utility; target compound enables a distinct product class (carbocyclic nucleosides) not accessible from the unsubstituted baseline under analogous conditions. |
| Conditions | Glycosylation conditions: pyridine-2(1H)thione + α-bromoglucose tetraacetate, as per Elgemeie 1994 [1]; S-alkylation: alkyl halide, base, as per El-Dean et al. [2] |
Why This Matters
Procurement of this specific 4-(2-furyl) derivative is essential for research programs targeting 3-deazauridine-based nucleoside libraries; generic substitution with 4-unsubstituted or 4-aryl analogs will not yield the same glycosylation products.
- [1] Elgemeie, G. E. H., Attia, A. M. E., Farag, D. S., & Sherif, S. M. (1994). Nucleotides and nucleosides: direct route to condensed pyridinethione carbocyclic nucleosides related to 3-deazauridine. Journal of the Chemical Society, Perkin Transactions 1, (10), 1285-1288. DOI: 10.1039/P19940001285 View Source
- [2] El-Dean, A. M. K., Shaker, R., El-Hassan, A. A. A., & Latif, F. F. A. (2004). Synthesis of Some Thienotetrahydroquinoline Derivatives. Journal of the Chinese Chemical Society, 51(2), 335-340. View Source
